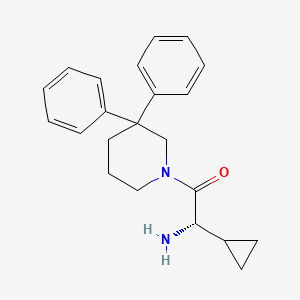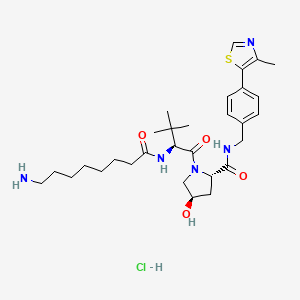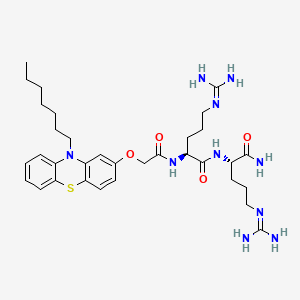
Tyrosinase-IN-21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosinase-IN-21 is a compound known for its inhibitory effects on the enzyme tyrosinase Tyrosinase is a copper-containing enzyme that plays a crucial role in the production of melanin, the pigment responsible for the color of skin, hair, and eyes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-21 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and ensuring high yield and purity of the final product. Techniques such as crystallization and chromatography are often employed to purify the compound.
化学反応の分析
Types of Reactions
Tyrosinase-IN-21 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can also undergo reduction reactions under suitable conditions.
Substitution: Functional groups on this compound can be substituted with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.
科学的研究の応用
Tyrosinase-IN-21 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the role of tyrosinase in melanin production and its regulation.
Medicine: this compound is explored for its potential in treating hyperpigmentation disorders and as a therapeutic agent in conditions involving abnormal melanin production.
Industry: The compound is used in the development of skin-whitening products and in the food industry to prevent enzymatic browning in fruits and vegetables.
作用機序
Tyrosinase-IN-21 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to dopaquinone, a key step in melanin synthesis. This inhibition reduces the production of melanin, leading to its applications in skin-whitening and treating hyperpigmentation.
類似化合物との比較
Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetics for skin whitening.
Arbutin: Another tyrosinase inhibitor that is commonly used in skin-lightening products.
Hydroquinone: A potent inhibitor of melanin production, though its use is regulated due to potential side effects.
Uniqueness of Tyrosinase-IN-21
This compound is unique due to its high specificity and potency in inhibiting tyrosinase. Unlike some other inhibitors, it has a lower likelihood of causing side effects, making it a safer option for long-term use in cosmetic and therapeutic applications.
特性
分子式 |
C23H20N4O3S2 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
5-[2-[4-(benzimidazol-1-yl)phenyl]-4-oxo-1,3-thiazolidin-3-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S2/c1-15-6-9-18(12-21(15)32(24,29)30)27-22(28)13-31-23(27)16-7-10-17(11-8-16)26-14-25-19-4-2-3-5-20(19)26/h2-12,14,23H,13H2,1H3,(H2,24,29,30) |
InChIキー |
QRGNDNQYBSBYSD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)

![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)



![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)



![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)


![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)
